5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-thienylmethyl)-1,2-dihydro-3H-pyrrol-3-one
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Overview
Description
5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-thienylmethyl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that features a thiazole ring, a pyrrole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-thienylmethyl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the reaction of 2-aminothiazole with appropriate aldehydes or ketones in the presence of a base such as triethylamine . The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-thienylmethyl)-1,2-dihydro-3H-pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the C-2 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Triethylamine in dioxane medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-thienylmethyl)-1,2-dihydro-3H-pyrrol-3-one has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-thienylmethyl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
2-amino-5-benzyl-1,3-thiazole: Similar structure but lacks the pyrrole ring.
4-methoxyphenyl thiazole: Contains the thiazole and methoxyphenyl groups but lacks the pyrrole and thienylmethyl groups.
Uniqueness
5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-thienylmethyl)-1,2-dihydro-3H-pyrrol-3-one is unique due to its combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H17N3O2S2 |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(thiophen-2-ylmethyl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C19H17N3O2S2/c1-24-13-6-4-12(5-7-13)15-11-26-19(21-15)17-16(23)10-22(18(17)20)9-14-3-2-8-25-14/h2-8,11,20,23H,9-10H2,1H3 |
InChI Key |
DBEAHYUCUGTNCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)CC4=CC=CS4)O |
Origin of Product |
United States |
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